Dipalmitin
Description
Dipalmitin (1,2-dipalmitin or 1,3-dipalmitin) is a diglyceride composed of two palmitic acid chains esterified to a glycerol backbone. Palmitic acid, a saturated 16-carbon fatty acid, confers hydrophobic and structural stability to the molecule. This compound is naturally occurring in plant extracts, microbial cultures, and biological tissues, where it serves as an intermediate in lipid metabolism and membrane biosynthesis. Its positional isomers—1,2-dipalmitin (sn-1 and sn-2 positions) and 1,3-dipalmitin (sn-1 and sn-3 positions)—exhibit distinct physicochemical properties due to differences in molecular conformation .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*33,36H,3-32H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQAHPLAOYWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H136O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Reaction Conditions
Dipalmitin is commonly synthesized via enzymatic glycerolysis, where palmitic acid reacts with glycerol in the presence of a lipase catalyst. A seminal study by Ismail et al. (2011) optimized this method using Lipozyme RM 1M (Rhizopus miehei lipase) in isooctane at 65°C. The molar ratio of palmitic acid to glycerol was maintained at 2:1, with 4% (w/w) enzyme loading. The reaction proceeded for 3.5 hours, achieving a this compound content of 71.83% in the crude product.
Role of Solvent and Temperature
Isooctane was selected for its nonpolar properties, which enhanced the solubility of palmitic acid while maintaining lipase activity. The temperature (65°C) balanced substrate melting and enzyme stability, avoiding thermal denaturation.
Purification by Fractionation
Post-reaction purification involved neutralization with sodium hydroxide to remove unreacted free fatty acids and monopalmitin, followed by fractionation at 50°C for 1 hour. This raised this compound purity to 89.80% (Table 1).
Table 1: Acylglycerol Composition Before and After Purification
| Component | Before Purification (%) | After Purification (%) |
|---|---|---|
| Monopalmitin + Palmitic Acid | 26.89 ± 0.25 | Not Detected |
| This compound | 71.83 ± 0.76 | 89.80 ± 1.01 |
| Tripalmitin | 1.57 ± 0.05 | 10.20 ± 0.09 |
Fractionation at 50°C preferentially crystallized this compound, though residual tripalmitin (10.2%) persisted due to similar melting profiles.
Solvent-Free Enzymatic Synthesis
Vacuum-Driven Air Bubbling Protocol
A solvent-free method was developed by Zhu et al. (2013), utilizing vacuum-driven air bubbling to enhance glycerol-fatty acid interaction. Lauric acid served as a model substrate, reacting with glycerol at 50°C under 4 mmHg vacuum. Air bubbles introduced via vacuum agitation dispersed glycerol and lipase (5% w/w), achieving 92.3% lauric acid conversion and 68.7% 1,3-DAG yield in 6 hours.
Advantages Over Traditional Methods
Optimization Parameters
Key variables included:
-
Temperature : 50°C maximized lipase activity without denaturation.
-
Vacuum pressure : 4 mmHg facilitated water removal, shifting equilibrium toward esterification.
Comparative Analysis of Methods
Chemical Reactions Analysis
Dipalmitin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. In oxidation reactions, this compound can form products like palmitic acid and glycerol . In reduction reactions, it can be converted back to its precursor compounds. Substitution reactions involving this compound often result in the formation of different ester derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Food Industry
Emulsifier and Stabilizer
Dipalmitin is widely used as an emulsifier in food products. Its ability to stabilize oil-water mixtures makes it ideal for use in margarine, spreads, and dressings. It helps maintain the texture and consistency of these products by preventing separation.
Fat Replacement
In low-fat and reduced-calorie food formulations, this compound serves as a fat replacer. It provides a creamy mouthfeel while reducing overall fat content, making it suitable for health-conscious consumers.
Pharmaceutical Applications
Drug Delivery Systems
this compound has been investigated for its role in drug delivery systems. Its ability to form lipid-based nanoparticles enhances the solubility and bioavailability of hydrophobic drugs. Research indicates that this compound can improve the pharmacokinetics of certain medications by facilitating their absorption through biological membranes .
Topical Formulations
In dermatology, this compound is used in topical formulations due to its moisturizing properties. It helps enhance skin hydration and acts as a carrier for active ingredients in creams and ointments .
Biochemical Research
Membrane Studies
this compound plays a significant role in studies related to membrane biophysics. It has been shown to influence the phase behavior of lipid bilayers, affecting membrane fluidity and protein interactions. For instance, research has demonstrated that this compound can induce lateral phase separation in phosphatidylcholine/phosphatidylserine bilayers, impacting protein kinase C activity .
Lipid Metabolism Research
As a diacylglycerol, this compound is involved in lipid metabolism studies. It serves as a substrate for various lipases and is important for understanding metabolic pathways related to energy storage and utilization in cells .
Cosmetic Industry
Skin Care Products
this compound is incorporated into cosmetic formulations as an emollient and thickening agent. Its ability to provide a smooth texture makes it suitable for lotions, creams, and other personal care products.
Industrial Applications
Lubricants and Greases
Due to its chemical stability and lubricating properties, this compound is used in the formulation of industrial lubricants and greases. It helps reduce friction and wear in machinery.
Case Study 1: Emulsification Properties
A study investigated the emulsifying properties of this compound in salad dressings. The results showed that incorporating this compound significantly improved emulsion stability compared to conventional emulsifiers, leading to a longer shelf life for the product .
Case Study 2: Drug Delivery Enhancement
Research on a specific formulation containing this compound revealed that it enhanced the absorption of poorly soluble drugs in vivo. The study demonstrated improved bioavailability when compared to standard formulations without this compound .
Mechanism of Action
The mechanism of action of dipalmitin involves its role as a diacylglycerol, which is a key intermediate in lipid metabolism and signaling pathways. This compound can activate protein kinase C (PKC), an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis . The activation of PKC by this compound is mediated through its interaction with phospholipid bilayers, leading to changes in membrane structure and function .
Comparison with Similar Compounds
Structural Comparison
Monoacylglycerides (MAGs):
- 1-Monopalmitin: A single palmitic acid chain esterified to glycerol. Lacks the structural rigidity of dipalmitin due to fewer hydrophobic interactions .
- 2-Monopalmitin: The palmitic acid is attached to the sn-2 position, influencing enzymatic hydrolysis rates compared to sn-1 isomers .
Triacylglycerides (TAGs):
- Tripalmitin : Contains three palmitic acid chains, resulting in higher melting points (~65°C) and reduced solubility in polar solvents compared to this compound .
Other Diglycerides (DAGs):
- 1,2-Diolein : Contains two oleic acid chains (unsaturated C18:1), leading to lower melting points and increased fluidity compared to saturated this compound .
- 1,2-Distearin : Features two stearic acid chains (C18:0), resulting in higher thermal stability than this compound but similar hydrophobicity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Chloroform) |
|---|---|---|---|---|
| 1,2-Dipalmitin | C₃₅H₆₆O₅ | 570.89 | ~55 | High |
| 1,3-Dipalmitin | C₃₅H₆₆O₅ | 570.89 | ~52 | Moderate |
| 1-Monopalmitin | C₁₉H₃₈O₄ | 330.50 | ~75 | Low |
| Tripalmitin | C₅₁H₉₈O₆ | 807.32 | ~65 | High |
Key Differences :
- Isomerism : 1,3-Dipalmitin exhibits a helical conformation with equal populations of gt(+) and gg(-) conformers, whereas 1,2-dipalmitin shows preferential sn-1/sn-2 packing .
- Chromatographic Separation : Trimethyl borate in TLC reduces interconversion between 1,2- and 1,3-dipalmitin isomers, achieving >98% purity .
Occurrence in Natural Sources
- Plant Extracts : this compound is a major metabolite in Glycyrrhiza glabra roots, with higher concentrations in in vitro-grown roots (6.61% in CWE) compared to field-grown samples .
- Microbial Lipids : Found in Phlebiopsis gigantea cultures, where it constitutes 5.19% of acetone-extractable lipids .
- Commercial Excipients: Used in Geleol™ (Mono- and Diglycerides NF) as emulsifiers, often mixed with 1-monostearin and tripalmitin .
Analytical Methods for Differentiation
- GC-MS: this compound derivatives (e.g., TMS ethers) elute at ~16.34–16.60 min, distinguishable from mono- and triglycerides via retention times and fragment ions (m/z 551, 577) .
- qHNMR: Quantifies this compound in mixtures using non-overlapping proton signals (δ 4.1–4.3 ppm for glycerol backbone) .
- HPLC-MS : Resolves 1,2- and 1,3-dipalmitin isomers via distinct retention times (RT: 3–4 min for DAGs vs. 6–20 min for MAGs and TAGs) .
Biological Activity
Dipalmitin, also known as 1,3-dipalmitin or glycerol 1,3-dihexadecanoate, is a diacylglycerol that consists of two palmitic acid molecules esterified to glycerol. This compound has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound is classified as a 1,3-diacylglycerol, characterized by its chemical structure where palmitic acid (C16:0) is bonded at the first and third positions of the glycerol backbone. Its molecular formula is C36H70O4, with a molecular weight of approximately 570.89 g/mol. The compound is typically found in solid form at room temperature due to its high melting point.
1. Membrane Structure Interaction
Research indicates that this compound plays a crucial role in the structural integrity and functionality of cellular membranes. A study utilizing nuclear magnetic resonance (NMR) demonstrated that this compound induces lateral phase separation in phosphatidylcholine/phosphatidylserine bilayers, leading to the formation of liquid-crystalline and gel phases . This phase separation affects protein kinase C (PKC) activity; in the presence of polyunsaturated fatty acids like arachidonic acid, this compound enhances PKC activation significantly .
2. Antioxidant Properties
This compound has been explored for its antioxidant potential. In various model systems, it has been shown to exhibit antioxidant activity, particularly when combined with tocopherols (vitamin E) derived from plant oils. These combinations enhance the biological and nutritional value of food products by mitigating oxidative stress .
Case Study 1: Effects on PKC Activation
A notable study investigated the effects of this compound on PKC activity in the presence of different fatty acids. The results indicated that while palmitic acid alone had no significant effect on PKC activation, the combination with this compound and polyunsaturated fatty acids led to a marked increase in enzymatic activity. This suggests that this compound can modulate enzyme activity through its interactions within lipid bilayers .
Case Study 2: Dietary Applications
This compound's role as a food additive has been assessed for its impact on lipid profiles in animal studies. Research findings suggest that diets enriched with this compound can improve overall lipid metabolism and have beneficial effects on health markers such as cholesterol levels .
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
Q & A
Q. How can researchers ensure ethical and rigorous data collection in this compound-related clinical or preclinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
